molecular formula C7H2Cl2F3NO2S B14060554 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

Katalognummer: B14060554
Molekulargewicht: 292.06 g/mol
InChI-Schlüssel: VVZYFMQGKUTYAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a trifluoromethylthio group. It is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The exact methods can vary depending on the desired scale and purity requirements .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Solvents such as dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives, amino derivatives, and oxidized products such as sulfoxides and sulfones .

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

    1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.

    3-Trifluoromethylthio-2-nitrobenzene: Lacks the chlorine atoms.

    1,5-Dichloro-3-nitrobenzene: Lacks the trifluoromethylthio group.

Uniqueness

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is unique due to the combination of chlorine, nitro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H2Cl2F3NO2S

Molekulargewicht

292.06 g/mol

IUPAC-Name

1,5-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(13(14)15)5(2-3)16-7(10,11)12/h1-2H

InChI-Schlüssel

VVZYFMQGKUTYAW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1SC(F)(F)F)[N+](=O)[O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.